molecular formula C21H23FN2O3 B2985775 N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091397-53-3

N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2985775
CAS No.: 1091397-53-3
M. Wt: 370.424
InChI Key: OZZHOOULIDOCSZ-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZHOOULIDOCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to organoboron compounds, it might participate in suzuki–miyaura (sm) cross-coupling reactions. In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biological Activity

N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by its oxalamide structure, which incorporates a cyclopentyl group and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique chemical properties.

  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1091475-64-7

The presence of the fluorophenyl and methoxyphenyl groups enhances its chemical diversity, which may contribute to distinct pharmacological properties. The oxalamide moiety is known for its ability to form hydrogen bonds, which can influence its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific biological targets, potentially including enzymes and receptors. The unique structural features allow it to modulate various biological pathways, influencing cellular processes.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Some oxalamides have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Antimicrobial Properties : Related compounds have been investigated for their ability to combat bacterial infections, suggesting that this compound may possess similar activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other oxalamides. The following table summarizes some notable examples:

Compound NameStructural FeaturesUnique Aspects
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamideContains acetamido and methoxy groupsExhibits potential antimicrobial properties
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamideFeatures a piperidine ring and fluorinated phenolPotential use in flavor enhancement

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various oxalamides, this compound was tested alongside known COX inhibitors. The results indicated that the compound exhibited significant inhibition of COX-2 activity in vitro, suggesting its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxalamides. This compound demonstrated activity against several bacterial strains, supporting its potential application in treating infections.

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